molecular formula C13H19NO2 B154933 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde CAS No. 128501-82-6

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde

Cat. No. B154933
M. Wt: 221.29 g/mol
InChI Key: NWINHGROAQWCPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of [3-^13C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps from an acyclic, non-aromatic precursor, involving cyclisation, aromatisation, formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, ortho-formylation, and selective demethylation . This demonstrates the complexity that might be involved in synthesizing substituted benzaldehydes.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic methods and density functional theory (DFT). For example, the optimized geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analysis, molecular electrostatic potential (MEP), thermodynamic parameters, and atomic charges of 4-hexyloxy-3-methoxybenzaldehyde were calculated and compared with experimental data . These techniques could similarly be applied to analyze the molecular structure of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of forming complexes with metals. For instance, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone was used to form complexes with Ni(II) and Mo(VI), indicating the potential for such compounds to act as ligands in coordination chemistry . This suggests that 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde may also participate in chemical reactions leading to the formation of metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using various spectroscopic methods. The study of 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one provided insights into electronic properties, thermodynamic parameters, geometric properties, HOMO-LUMO energies, Mulliken atomic charges, and molecular electrostatic potential (MEP) . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde as well.

Relevant Case Studies

While no direct case studies on 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde were provided, the studies on related compounds offer valuable information. For example, the crystal structure of a hydrazone derivative was determined, revealing the dihedral angle between benzene rings and the presence of intramolecular hydrogen bonding . Such structural details are important for predicting the reactivity and interaction of similar compounds with other molecules.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Hydrazone Derivatives Synthesis : The compound has been used in the synthesis of N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate, highlighting its role in forming hydrazone derivatives with potential applications in various chemical syntheses (Su, Gu, & Lin, 2011).
  • Stilbene Derivatives for Alzheimer's Disease : It has been used in the synthesis of stilbene derivatives targeting amyloid plaques in Alzheimer's Disease, demonstrating its potential in developing diagnostic imaging agents (Ono et al., 2003).
  • Crystal Structure Analysis : Its derivatives have been analyzed for crystal structures, revealing insights into intramolecular hydrogen bonds and other chemical properties (Shen, Shao, Zhu, & Zhu, 2012).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : Derivatives of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde have been studied for their efficiency in inhibiting corrosion of metals, indicating its potential use in material science and engineering applications (Djenane et al., 2019).
  • Molecular and Electronic Analysis : The compound's role in molecular, electronic, and nonlinear optical properties of certain heterocyclic derivatives has been explored, which can have implications in fields like optoelectronics and materials chemistry (Beytur & Avinca, 2021).

Advanced Imaging and Spectroscopy

  • Molecular Imaging : It has been utilized in the synthesis of isotopically labeled probes for molecular imaging, which are crucial in the study of biologically relevant molecules (Collins, Paley, Tozer, & Jones, 2016).
  • Vibrational Dynamics : Insights into the vibrational dynamics of 4-methoxybenzaldehyde derivatives have been gained through spectroscopy studies, important for understanding molecular behavior in solid states (Ribeiro-Claro et al., 2021).

Diverse Applications in Chemistry

  • Synthesis of Bioactive Compounds : The compound has been used in synthesizing analogs of bioactive molecules such as rhein, indicating its significance in medicinal chemistry (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
  • NMR and UV-Vis Studies : Its derivatives have been the subject of extensive spectroscopic studies, including NMR and UV-Vis spectroscopy, crucial for understanding chemical properties and reactions (Abbas, Gökce, & Bahçelī, 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

3-(diethylaminomethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINHGROAQWCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343608
Record name 3-[(diethylamino)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde

CAS RN

128501-82-6
Record name 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128501-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(diethylamino)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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